molecular formula C8H10ClNO B13552240 (R)-2-(1-Aminoethyl)-6-chlorophenol

(R)-2-(1-Aminoethyl)-6-chlorophenol

Cat. No.: B13552240
M. Wt: 171.62 g/mol
InChI Key: DNSUJHRGQVMRRU-RXMQYKEDSA-N
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Description

2-[(1R)-1-aminoethyl]-6-chlorophenol is an organic compound with the molecular formula C8H10ClNO. This compound is characterized by the presence of an amino group (-NH2) attached to an ethyl group, which is further connected to a chlorophenol ring. The compound is chiral, meaning it has non-superimposable mirror images, and the (1R) configuration indicates the specific spatial arrangement of its atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1R)-1-aminoethyl]-6-chlorophenol typically involves the following steps:

    Starting Materials: The synthesis begins with 6-chlorophenol and ®-1-aminoethanol.

    Reaction: The amino group of ®-1-aminoethanol reacts with the chlorophenol under controlled conditions to form the desired compound. This reaction often requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of 2-[(1R)-1-aminoethyl]-6-chlorophenol may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the starting materials and catalysts.

    Optimization: Optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield.

    Purification: Employing purification techniques like crystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

2-[(1R)-1-aminoethyl]-6-chlorophenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different amines or alcohols.

    Substitution: The chlorine atom in the chlorophenol ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of different amines or alcohols.

    Substitution: Formation of substituted phenols with various functional groups.

Scientific Research Applications

2-[(1R)-1-aminoethyl]-6-chlorophenol has diverse applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or antiviral properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[(1R)-1-aminoethyl]-6-chlorophenol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Receptors: Interacting with specific receptors or enzymes in biological systems.

    Modulating Pathways: Influencing biochemical pathways, such as signal transduction or metabolic pathways.

    Inhibiting Enzymes: Acting as an inhibitor of certain enzymes, thereby affecting their activity and downstream effects.

Comparison with Similar Compounds

Similar Compounds

    2-[(1S)-1-aminoethyl]-6-chlorophenol: The enantiomer of the compound with the (1S) configuration.

    2-[(1R)-1-aminoethyl]-4-chlorophenol: A similar compound with the chlorine atom at the 4-position instead of the 6-position.

    2-[(1R)-1-aminoethyl]-6-bromophenol: A similar compound with a bromine atom instead of chlorine.

Uniqueness

2-[(1R)-1-aminoethyl]-6-chlorophenol is unique due to its specific (1R) configuration and the presence of the chlorine atom at the 6-position. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C8H10ClNO

Molecular Weight

171.62 g/mol

IUPAC Name

2-[(1R)-1-aminoethyl]-6-chlorophenol

InChI

InChI=1S/C8H10ClNO/c1-5(10)6-3-2-4-7(9)8(6)11/h2-5,11H,10H2,1H3/t5-/m1/s1

InChI Key

DNSUJHRGQVMRRU-RXMQYKEDSA-N

Isomeric SMILES

C[C@H](C1=C(C(=CC=C1)Cl)O)N

Canonical SMILES

CC(C1=C(C(=CC=C1)Cl)O)N

Origin of Product

United States

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